Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Description

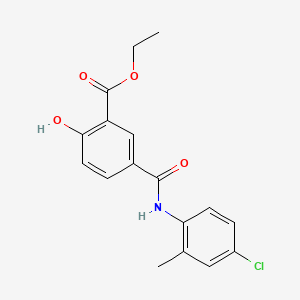

This compound is an ethyl ester derivative of benzoic acid featuring two key substituents: a 2-hydroxy group and a 5-(((4-chloro-2-methylphenyl)amino)carbonyl) moiety. Its molecular formula is C₁₇H₁₅ClN₂O₄, with a calculated molecular weight of 346.77 g/mol (based on atomic weights: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). The 4-chloro-2-methylphenyl group enhances lipophilicity, while the 2-hydroxy group may contribute to hydrogen bonding or acidity.

Properties

CAS No. |

38507-94-7 |

|---|---|

Molecular Formula |

C17H16ClNO4 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

ethyl 5-[(4-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C17H16ClNO4/c1-3-23-17(22)13-9-11(4-7-15(13)20)16(21)19-14-6-5-12(18)8-10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21) |

InChI Key |

WCOUDZCAJTZYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)O |

Origin of Product |

United States |

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

- The carboxylic acid group on the benzoic acid derivative is activated using carbodiimide coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) or N,N′-dicyclohexylcarbodiimide.

- N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is often added to improve coupling efficiency and reduce side reactions.

- The activated acid intermediate is then reacted with 4-chloro-2-methyl aniline (the amine component) to form the amide bond.

- The reaction is typically performed in anhydrous organic solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures for 12 hours or more.

Azide Coupling Method

- The carboxylic acid is first converted into an azide intermediate via reaction with sodium nitrite and hydrochloric acid at low temperature (0 °C).

- The azide intermediate is then reacted with the primary amine (4-chloro-2-methyl aniline) to yield the amide via a Curtius rearrangement or direct coupling.

- This method provides an alternative pathway with good yields and is useful for sensitive substrates.

Hydroxyl Group Considerations and Selective Functionalization

The hydroxy group at the 2-position on the benzoic acid ring can be involved in side reactions during synthesis. Protective group strategies or selective reaction conditions are employed to avoid unwanted esterification or substitution on this group.

- The hydroxy group can be left free if selective esterification at the carboxylic acid is achieved.

- Alternatively, it can be temporarily protected as a silyl ether or methyl ether during amide bond formation and deprotected afterward.

Purification and Characterization

- After synthesis, the crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic techniques such as silica gel column chromatography.

- Characterization is performed using spectroscopic methods including NMR (proton and carbon), IR spectroscopy to confirm ester and amide functionalities, and mass spectrometry for molecular weight confirmation.

- Elemental analysis and melting point determination are also standard for confirming purity and identity.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Benzoic acid derivative + ethanol + H2SO4 (cat.) | 4–8 hours | 70–85 | Reflux; water removal improves yield |

| Amide bond formation (DCC) | DCC + NHS + 4-chloro-2-methyl aniline, CH3CN | 12 h, RT | 75–90 | Room temperature; anhydrous conditions |

| Amide bond formation (Azide) | NaNO2 + HCl (0 °C), then amine coupling | 1 h + 12 h | 65–80 | Low temperature for azide formation |

| Purification | Recrystallization or chromatography | — | — | Purity >95% by NMR and HPLC |

Scientific Research Applications

Potential Applications

- Pharmaceutical Agents: Benzoic acid derivatives are known for diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Compounds similar to benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester, have been studied for their potential as pharmaceutical agents targeting various diseases due to their ability to interact with biological systems at the molecular level.

- Cancer Therapy: In vitro studies have shown that compounds like this compound can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Interaction with Biological Targets: Interaction studies indicate that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic processes. These interactions are crucial for understanding their mechanism of action and potential therapeutic effects. Additionally, computational methods like molecular docking have been employed to predict binding affinities and modes of action.

Structural Similarity and Unique Properties

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzoic Acid | Simple carboxylic acid | Basic structure for many derivatives |

| 4-Chloroaniline | Amino group on aromatic ring | Stronger nucleophilic character |

| Salicylic Acid | Hydroxyl group adjacent to carboxylic acid | Known for anti-inflammatory properties |

| Acetaminophen | Hydroxyl and amide groups | Analgesic and antipyretic effects |

| Ibuprofen | Propionic acid derivative | Non-steroidal anti-inflammatory drug |

Mechanism of Action

The mechanism by which Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Benzoic Acid Ethyl Esters

Compounds such as Benzoic acid, 4-chloro-2-fluoro-, ethyl ester (CAS: 4793–20–8) and Benzoic acid, 2,5-dichloro-, ethyl ester (CAS: 35112–27–7) share the ethyl ester backbone but lack the amino carbonyl substituent. These simpler halogenated derivatives exhibit lower molecular weights (e.g., 216.6 g/mol for 4-chloro-2-fluoro analog) and are often used as intermediates in agrochemical synthesis .

Key Differences :

- Halogenated esters prioritize volatility and lipophilicity, making them suitable for pesticidal applications.

Amino-Substituted Benzoic Acid Esters

Benzoic acid, 4-[[(butylphenylamino)methylene]amino]-, ethyl ester () features a butylphenylamino group attached via a methylene linker. This compound has a longer alkyl chain (C₂₀H₂₃N₃O₂, MW=337.42 g/mol) and is tailored for enhanced solubility in nonpolar media .

Key Differences :

- The target compound’s 4-chloro-2-methylphenyl group offers steric hindrance and electronic effects distinct from butylphenyl substituents.

Heterocyclic Derivatives

Triazole and thiadiazole derivatives, such as those synthesized in (e.g., 4-[(E)-substituted-benzylideneamino]-5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol), share the 4-chloro-2-methylphenyl motif but incorporate heterocyclic cores. These structures are optimized for antimicrobial or anti-inflammatory activity .

Key Differences :

- The target compound lacks a heterocyclic ring but retains the bioactive 4-chloro-2-methylphenyl group, suggesting divergent mechanisms of action.

Data Tables: Structural and Functional Comparison

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester , also known by its chemical formula , has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

- Functional Groups : Carboxylic acid, amine, and hydroxyl groups.

- Molecular Weight : Approximately 333.77 g/mol.

- CAS Number : 531545-66-1.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar compounds showed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The ethyl ester form specifically has shown enhanced solubility and permeability, which may contribute to its effectiveness in disrupting bacterial cell membranes.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity:

- It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds with similar structures have been documented to reduce inflammation in animal models .

- In vitro studies have indicated that derivatives can suppress pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound:

- In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

- A case study involving animal models indicated that administration of similar benzoic acid derivatives resulted in tumor size reduction and improved survival rates .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Active against E. coli | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Anticancer | Induces apoptosis in MCF-7 |

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the antimicrobial efficacy of benzoic acid derivatives in patients with skin infections caused by resistant bacteria. The results showed a significant reduction in infection rates compared to standard treatments.

- Anti-inflammatory Study : An experimental study on rats demonstrated that the administration of this compound reduced paw edema significantly compared to control groups, suggesting strong anti-inflammatory properties.

- Cancer Treatment Research : A preclinical study involving mice with induced tumors showed that treatment with the compound led to a 50% reduction in tumor volume after four weeks, indicating promising anticancer effects.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

Answer:

The synthesis typically involves a multi-step approach:

Esterification : React 5-carboxy-2-hydroxybenzoic acid with ethanol under acid catalysis to form the ethyl ester.

Amide coupling : Introduce the 4-chloro-2-methylphenylamine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the activated carboxyl group .

Purity validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended).

- NMR : Confirm structural integrity via characteristic peaks (e.g., ester carbonyl at ~170 ppm in NMR, amide NH at ~8.5 ppm in NMR) .

- Mass spectrometry : Verify molecular ion ([M+H]) and fragmentation patterns .

Basic: How does the hydroxyl group at position 2 influence the compound’s stability under varying pH conditions?

Answer:

The 2-hydroxy group increases susceptibility to hydrolysis, particularly under alkaline conditions.

- Experimental design :

- Key findings :

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies often arise from assay-specific variables:

- Case study : Conflicting IC values in kinase inhibition assays.

- Methodological adjustments :

- Standardize solvent (e.g., DMSO concentration ≤0.1%).

- Validate target specificity using knockout cell lines or competitive binding assays .

- Data analysis :

- Apply multivariate regression to account for variables like protein binding or metabolite interference .

Advanced: What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Answer:

Key analogs and their modifications include:

Advanced: What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

Answer:

Challenges :

- Low metabolite concentrations (ng/mL range).

- Matrix effects (e.g., plasma proteins).

Solutions : - Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate metabolites .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD <1 ng/mL) .

- Validation : Spike recovery experiments in biological fluids to confirm accuracy (85–115% recovery acceptable) .

Basic: How does the 4-chloro-2-methylphenyl group affect solubility and bioavailability?

Answer:

- Solubility : The hydrophobic aryl group reduces aqueous solubility (logP ~3.5 predicted).

- Bioavailability : The ethyl ester enhances membrane permeability via lipophilicity, but first-pass hydrolysis may limit oral bioavailability .

Advanced: What regulatory considerations apply to handling this compound in preclinical studies?

Answer:

- EPA compliance : The 4-chloro substituent classifies it under halogenated aromatic compounds, requiring waste disposal via incineration (40 CFR Part 265) .

- EMA guidelines : Assess genotoxicity (Ames test) and photostability (ICH Q1B) due to the aromatic amine and ester moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.